molecular formula C19H22N2O2S B5603475 2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL

Cat. No.: B5603475
M. Wt: 342.5 g/mol
InChI Key: OGBHVIHUDSACQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL is a complex organic compound that features a benzothiophene core, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid: Shares the benzothiophene core but lacks the piperazine and phenol groups.

    2-Amino-4,5,6,7-tetrahydrobenzothiophene: Similar core structure but different functional groups.

Uniqueness

2-[4-(4,5,6,7-TETRAHYDRO-2-BENZOTHIOPHENE-1-CARBONYL)PIPERAZIN-1-YL]PHENOL is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-17-8-4-3-7-16(17)20-9-11-21(12-10-20)19(23)18-15-6-2-1-5-14(15)13-24-18/h3-4,7-8,13,22H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBHVIHUDSACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.